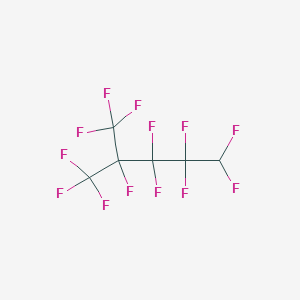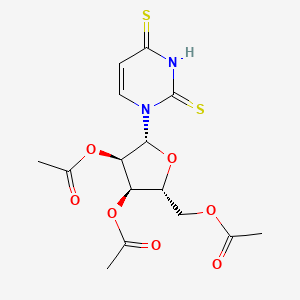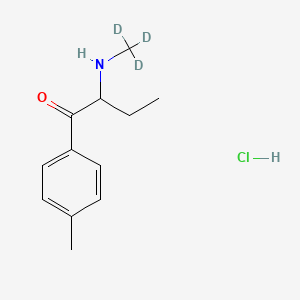
4-Methyl Buphedrone-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl Buphedrone-d3 Hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is a para-methyl analog of buphedrone and is often used as an analytical reference standard in forensic and toxicological research . The compound is characterized by its crystalline solid form and is primarily utilized in mass spectrometry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl Buphedrone-d3 Hydrochloride typically involves the reaction of 4-methylpropiophenone with methylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvents: Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Methyl Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, and acetonitrile.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl Buphedrone-d3 Hydrochloride has several scientific research applications:
Forensic Chemistry: Used as a reference standard in the identification and quantification of synthetic cathinones in forensic samples.
Toxicology: Employed in toxicological studies to understand the effects and metabolism of synthetic cathinones.
Pharmacology: Utilized in pharmacological research to study the interaction of synthetic cathinones with biological targets.
Analytical Chemistry: Applied in mass spectrometry and chromatography for the analysis of complex mixtures.
Mechanism of Action
The mechanism of action of 4-Methyl Buphedrone-d3 Hydrochloride involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of dopamine and norepinephrine from nerve terminals . This leads to enhanced locomotor activity and euphoria. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased neurotransmitter levels in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Mephedrone (4-Methylmethcathinone): A synthetic stimulant with similar chemical structure and effects.
Methcathinone: Another synthetic cathinone with stimulant properties.
Buphedrone: The parent compound of 4-Methyl Buphedrone-d3 Hydrochloride, with similar stimulant effects.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry for distinguishing between the compound and its non-deuterated analogs . This labeling enhances its application in forensic and analytical chemistry by providing a clear reference standard.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
230.75 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H/i3D3; |
InChI Key |
CNSOPRIVFKVRDH-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=C(C=C1)C.Cl |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
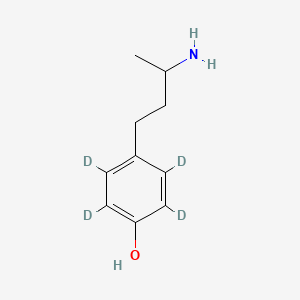
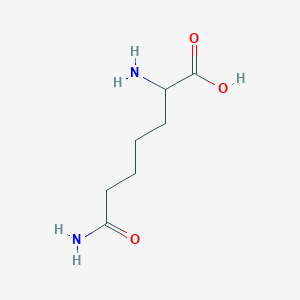
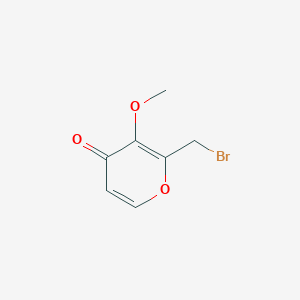
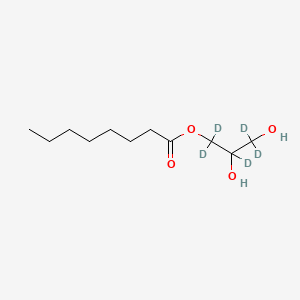
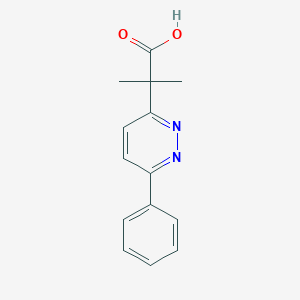
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
